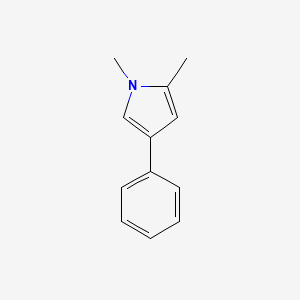![molecular formula C14H20O10 B7769104 [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate: is a derivative of D-mannose, a simple sugar that is an epimer of glucose. This compound is characterized by the acetylation of the hydroxyl groups at the 2, 3, 4, and 6 positions of the mannose molecule. It is commonly used in glycobiology research due to its role in the study of carbohydrate chemistry and enzymology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate typically involves the acetylation of D-mannose. A common method includes the reaction of D-mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature and results in the formation of the tetraacetate derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.
Oxidation: The compound can be oxidized to form corresponding acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: D-mannose.
Oxidation: D-mannonic acid.
Substitution: Various substituted mannose derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of glycan structures and their biological functions.
Medicine: Investigating its potential therapeutic applications, including its role in preventing urinary tract infections by inhibiting bacterial adhesion.
Industry: Used in the production of various biochemical reagents and as a precursor in the synthesis of other important compounds
Wirkmechanismus
The mechanism of action of [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. For instance, in the context of urinary tract infections, D-mannose can bind to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect is crucial in reducing bacterial colonization and infection .
Vergleich Mit ähnlichen Verbindungen
D-Mannose pentaacetate: Another acetylated derivative of D-mannose with an additional acetyl group.
D-Glucose, 2,3,4,6-tetraacetate: A similar compound derived from glucose instead of mannose.
D-Mannitol, 2,5-anhydro, 1,3,4,6-tetraacetate: A related compound used in glycobiology research
Uniqueness: [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives, as well as in studies involving carbohydrate-protein interactions .
Eigenschaften
IUPAC Name |
(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














